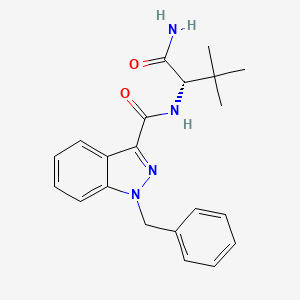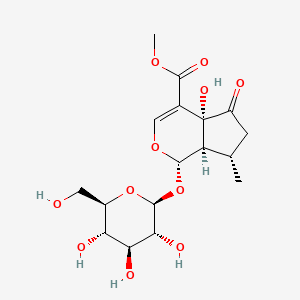
马兜铃内酰胺 AIa
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aristolactam AIa is a natural product found in Uvaria microcarpa with data available.
科学研究应用
抗血小板聚集特性:从裂叶紫藤和老茎紫藤中分离出的马兜铃内酰胺,包括马兜铃内酰胺 AIa,被测试其抗血小板聚集作用 (Chia、Chang、Teng 和 Wu,2000 年)。
细胞毒性作用:发现this compound 对某些细胞系表现出细胞毒性,表明在癌症研究中具有潜在应用 (Sun、Antoun、Chang 和 Cassady,1987 年)。
马兜铃内酰胺生物碱和酰胺:对马兜铃的研究发现各种马兜铃内酰胺生物碱,并讨论了它们的细胞毒性和抗血小板活性 (Tian‐Shung、Li-Fei 和 Teng,1994 年)。
化学分类学意义:从灰叶紫藤中分离出新的马兜铃内酰胺衍生物,并讨论了它们的化学分类学意义 (Zhong、Yin-Feng、Zhou、Yan 和 Chen,2021 年)。
生物活性概述:对包括this compound 在内的马兜铃内酰胺的综述总结了它们的生物活性和一般化学性质,表明它们在药理学研究中的重要性 (Kumar、Poonam、Prasad 和 Parmar,2003 年)。
酚类马兜铃内酰胺:对智利马兜铃的研究鉴定了酚类马兜铃内酰胺及其结构 (Urzúa、Espinoza、Olguín 和 Santander,2013 年)。
草药中的安全性评估:对鱼腥草的研究分析了this compound 及其类似物的含量,为这种药用植物的安全评估做出了贡献 (Yu、Gao、Xu、Guo、Guo、Tan、Liu 和 Wan,2022 年)。
抗菌和抗炎活性:从东方塔桑蒂亚中提取的马兜铃内酰胺显示出抗菌和抗炎活性,其中this compound 是研究的化合物之一 (Odalo、Joseph、Nkunya、Sattler、Lange、Friedrich、Dahse 和 Möllman,2010 年)。
肾细胞毒性研究:对来自胡椒瓦利奇的马兜铃内酰胺,包括this compound 的研究,讨论了它们的肾细胞毒性,强调了了解与这些化合物相关的潜在风险的重要性 (Wei、Zhou、Ruan、Cai、Xiong、Wu 和 Liu,2020 年)。
对蛋白激酶的抑制作用:对天然马兜铃内酰胺和阿朴啡生物碱(包括this compound)的研究,调查了它们作为特定蛋白激酶抑制剂的潜力,表明可能的治疗应用 (Marti、Eparvier、Morleo、Ven、Apel、Bodo、Amand、Dumontet、Lozach、Meijer、Guéritte 和 Litaudon,2013 年)。
神经保护作用:发现this compound 对大鼠皮层培养物中谷氨酸诱导的毒性具有神经保护作用,表明其在神经退行性疾病研究中的潜力 (Kim、Sung、Kang、Koo、Kim、Ma、Lee、Park 和 Kim,2004 年)。
作用机制
- Both microsomal and cytosolic phase I enzymes participate in catalyzing the activation of Aristolactam AIa to form AA-DNA adducts, including 7-(deoxyadenosin-N6-yl) aristolactam I (dA-AAI) and 7-(deoxyguanosin-N2-yl) aristolactam I (dG-AAI) .
- The mutational signature predominantly characterized by A→T transversions has been detected in Aristolactam AIa-induced upper tract urothelial carcinoma (UTUC) tumor tissues .
- Its ADME (absorption, distribution, metabolism, and excretion) properties impact its bioavailability and toxicity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化分析
Biochemical Properties
Aristolactam AIa plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves the formation of DNA adducts, where Aristolactam AIa binds covalently to DNA, leading to mutagenic effects . Additionally, Aristolactam AIa interacts with enzymes such as cytochrome P450, which is involved in its metabolic activation . These interactions highlight the compound’s potential to modulate biochemical pathways and impact cellular processes.
Cellular Effects
Aristolactam AIa exerts significant effects on various types of cells and cellular processes. It has been shown to induce cytotoxicity and genotoxicity in kidney cells, leading to cell death and DNA damage . The compound also influences cell signaling pathways, such as the NF-κB and STAT3 pathways, which are involved in inflammation and apoptosis . Furthermore, Aristolactam AIa affects gene expression by inducing mutations in key genes like TP53, which plays a critical role in tumor suppression . These cellular effects underscore the compound’s potential to disrupt normal cellular function and contribute to disease development.
Molecular Mechanism
The molecular mechanism of Aristolactam AIa involves several key processes. At the molecular level, Aristolactam AIa binds to DNA, forming stable adducts that can lead to mutations and genomic instability . This binding interaction is facilitated by the metabolic activation of Aristolactam AIa by enzymes such as cytochrome P450 . Additionally, the compound can inhibit or activate specific enzymes, further modulating cellular pathways and processes . These molecular interactions provide insights into how Aristolactam AIa exerts its effects and contributes to its toxicological profile.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aristolactam AIa can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Aristolactam AIa can form persistent DNA adducts, leading to sustained mutagenic effects . Additionally, the compound’s cytotoxicity can vary depending on the duration of exposure, with longer exposure times resulting in increased cell death and DNA damage . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s toxicity.
Dosage Effects in Animal Models
The effects of Aristolactam AIa can vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that high doses of Aristolactam AIa can induce nephrotoxicity and hepatotoxicity in animal models, leading to organ damage and dysfunction . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a toxic response . These findings underscore the importance of dosage considerations when evaluating the compound’s safety and efficacy.
Metabolic Pathways
Aristolactam AIa is involved in several metabolic pathways, including its biotransformation and bioactivation. The compound is metabolized by enzymes such as cytochrome P450, which convert it into reactive intermediates capable of binding to DNA and other biomolecules . These metabolic pathways play a crucial role in determining the compound’s toxicity and biological activity. Additionally, Aristolactam AIa can influence metabolic flux and alter metabolite levels, further impacting cellular processes and functions .
Transport and Distribution
The transport and distribution of Aristolactam AIa within cells and tissues are critical factors that influence its activity and function. The compound can be transported by specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues . Additionally, Aristolactam AIa can localize to specific cellular compartments, such as the mitochondria, where it can exert its effects . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
Aristolactam AIa exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, Aristolactam AIa has been shown to localize to the mitochondria, where it can induce mitochondrial dysfunction and apoptosis . Understanding the subcellular localization of Aristolactam AIa is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
6,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-21-15-12(19)6-9-13-10(17-16(9)20)5-8-7(14(13)15)3-2-4-11(8)18/h2-6,18-19H,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNSWKSWDUMDTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C(C=C4C(=C31)C=CC=C4O)NC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is known about the presence of Aristolactam AIa in Aristolochia esperanzae and its potential biological activity?
A: While Aristolactam AIa has been identified in other Aristolochia species, the provided research articles do not mention its isolation or characterization from Aristolochia esperanzae. [, ] The first article focuses on various compounds found in Aristolochia esperanzae, including Aristolochic acids I and II, but doesn't mention Aristolactam AIa. [] The second article investigates Meiogyne baillonii and identifies Aristolactam AIa among its constituents. [] Therefore, based on these papers, we cannot confirm the presence of Aristolactam AIa in Aristolochia esperanzae or its potential biological activity within this specific plant.
Q2: Besides Meiogyne baillonii, are there other natural sources of Aristolactam AIa?
A: While the provided research highlights Aristolactam AIa's isolation from Meiogyne baillonii, it doesn't delve into other potential natural sources. [] Further research in natural product chemistry and phytochemical databases would be needed to uncover additional plant sources of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





